2-Methoxy-1-(2,4,6-trimethylphenyl)-ethanone
Description
2-Methoxy-1-(2,4,6-trimethylphenyl)-ethanone is a substituted acetophenone derivative characterized by a 2,4,6-trimethylphenyl (mesityl) group and a methoxy substituent on the ethanone moiety. This compound combines steric bulk from the mesityl group with the electron-donating methoxy group, which may influence its reactivity, solubility, and crystalline properties.
Properties
IUPAC Name |
2-methoxy-1-(2,4,6-trimethylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8-5-9(2)12(10(3)6-8)11(13)7-14-4/h5-6H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCKAYGFVGQERV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)COC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-(2,4,6-trimethylphenyl)-ethanone typically involves the reaction of 2,4,6-trimethylphenol with methoxyacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1-(2,4,6-trimethylphenyl)-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-1-(2,4,6-trimethylphenyl)-ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-1-(2,4,6-trimethylphenyl)-ethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Reducibility
Reduction behavior is highly sensitive to substituent size and electronic effects. Key comparisons include:
*EDG = Electron-Donating Group
- However, the smaller methoxy group (vs. isopropyl) may allow moderate reactivity with strong reducing agents like LiAlH4 .
- Electronic Effects: Methoxy’s electron-donating nature could increase the carbonyl’s nucleophilicity, contrasting with halogenated analogs (e.g., 2-bromo-1-mesitylethanone), where electron-withdrawing substituents deactivate the carbonyl .
Hydrogen-Bonding and Crystallinity
Crystal structures of reduced alcohols highlight substituent-dependent self-assembly:
| Alcohol Derived From | H-Bond Network Type | Symmetry Features |
|---|---|---|
| 1-(2,4,6-Trimethylphenyl)ethanol | Hexameric rings | Chair conformation; 0-D point group |
| 1-(2,4,6-Triisopropylphenyl)ethanol | Tetrameric clusters | Disrupted 1-D networks due to sterics |
Comparison with Other Functionalized Ethanones
- Halogenated Analogs: Bromo or chloro substituents (e.g., 2-bromo-1-mesitylethanone) reduce carbonyl reactivity due to electron withdrawal, making them less prone to nucleophilic attack than methoxy-substituted variants .
- Hydroxyacetophenones: Compounds like 2-methoxy-1-(2,4,6-trihydroxyphenyl)ethanone exhibit strong H-bonding via hydroxyl groups, leading to distinct solubility and crystallinity vs. the non-hydroxylated target compound .
Table 2. Substituent Impact on Physical Properties
| Compound | Substituent Size | Electron Effect | Predicted Melting Point |
|---|---|---|---|
| 1-(2,4,6-Trimethylphenyl)ethanone | Small (methyl) | Mild EDG | Moderate (~100–150°C) |
| This compound | Moderate (methoxy) | Strong EDG | Higher (due to H-bonding) |
| 1-(2,4,6-Triisopropylphenyl)ethanone | Large (isopropyl) | EDG | Low (amorphous tendency) |
Biological Activity
2-Methoxy-1-(2,4,6-trimethylphenyl)-ethanone is an organic compound with potential applications in medicinal chemistry and biological research. Its unique structure, characterized by a methoxy group and a bulky trimethylphenyl moiety, suggests diverse biological activities. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
- Chemical Formula : CHO
- Molecular Weight : 192.26 g/mol
- IUPAC Name : 2-methoxy-1-(2,4,6-trimethylphenyl)ethanone
- CAS Number : 288571-29-9
The biological activity of this compound is attributed to its interaction with various biomolecules and pathways. The compound is known to act as an inhibitor or activator of specific enzymes, influencing biochemical processes within cells. Its methoxy and ketone functional groups enhance its binding affinity to biological targets, which is crucial for drug development.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. This property is essential in protecting cells from oxidative stress and may contribute to its potential therapeutic effects against diseases characterized by oxidative damage.
Anti-Proliferative Effects
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown promising results against breast cancer cells (e.g., MDA-MB-231), where it induced cell death through apoptosis mechanisms. The concentration required for 50% inhibition (IC) was determined through dose-response assays.
| Cell Line | IC (µg/mL) |
|---|---|
| MDA-MB-231 | 250 |
| HTB-22 | 500 |
| MCF-12 (control) | >1000 |
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes linked to disease pathways. Its structural modifications can significantly influence enzymatic activity and selectivity towards different targets.
Case Studies and Research Findings
-
Cytotoxicity in Cancer Cells :
A study evaluated the cytotoxic effects of this compound on several breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent . -
Antioxidant Activity Assessment :
The antioxidant capacity was measured using various assays (e.g., DPPH radical scavenging). The compound demonstrated a strong ability to neutralize free radicals, indicating its role in preventing oxidative stress-related cellular damage . -
Binding Affinity Studies :
Interaction studies have shown that modifications in the compound's structure can enhance or inhibit its binding to target enzymes. This insight is critical for optimizing its efficacy in drug design .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals that variations in functional groups significantly affect biological activity.
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 2-Methoxy-1-(2,4,6-trimethylphenyl)-propanone | Propanone derivative | Moderate anti-proliferative effects |
| 2-Methoxy-1-(2,4,6-trimethylphenyl)-butanone | Butanone derivative | Lower antioxidant capacity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
